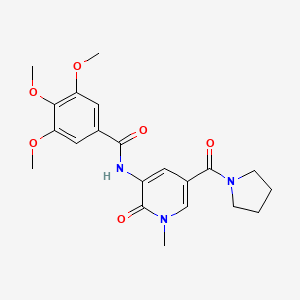

3,4,5-trimethoxy-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide

Descripción

Propiedades

IUPAC Name |

3,4,5-trimethoxy-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O6/c1-23-12-14(20(26)24-7-5-6-8-24)9-15(21(23)27)22-19(25)13-10-16(28-2)18(30-4)17(11-13)29-3/h9-12H,5-8H2,1-4H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODWSMXNDYCPDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 3,4,5-trimethoxy-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide , with CAS number 1207010-54-5 , is a complex organic molecule that has garnered attention for its potential biological activities. The molecular formula is , and it has a molecular weight of 415.4 g/mol . This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of this compound can be attributed to its structural features which allow it to interact with various biological targets. Notably, it may act as an antagonist to certain neurotransmitter receptors, similar to other compounds in the pyridine and pyrrolidine classes. For instance, derivatives of pyridine have been shown to modulate glutamatergic neurotransmission, which is crucial in neurological functions and disorders such as epilepsy .

Pharmacological Properties

- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures exhibit neuroprotective effects by inhibiting excitotoxicity associated with glutamate receptors. This could position the compound as a candidate for treating neurodegenerative diseases.

- Antitumor Activity : Some related compounds have demonstrated moderate to high antitumor activity against various cancer cell lines. For example, iridium complexes related to this class have shown significant activity against ovarian carcinoma cells .

- Antimicrobial Properties : The presence of pyrrolidine moieties in similar compounds has been linked to antimicrobial activities, suggesting potential applications in combating bacterial infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications in the aromatic rings and functional groups can significantly impact its efficacy and selectivity towards specific biological targets.

| Structural Feature | Impact on Activity |

|---|---|

| Methoxy groups | Enhance lipophilicity and receptor binding affinity |

| Pyrrolidine ring | Critical for neuroprotective and antimicrobial properties |

| Benzamide linkage | Influences metabolic stability and bioavailability |

Neuroprotective Activity

A study investigating a series of pyridine derivatives revealed that compounds structurally similar to 3,4,5-trimethoxy-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide exhibited significant neuroprotective effects in models of oxidative stress-induced neuronal death. The mechanism was primarily attributed to the inhibition of glutamate-induced excitotoxicity .

Antitumor Efficacy

In vitro tests on cancer cell lines have shown that certain derivatives exhibit IC50 values in the nanomolar range against human ovarian carcinoma cells. The antitumor activity was linked to the ability of these compounds to induce apoptosis through the activation of caspase pathways .

Antimicrobial Studies

Research has indicated that similar compounds possess antimicrobial properties against a range of bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antitumor Activity

Research indicates that derivatives of this compound may exhibit antitumor properties. For instance, studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of the pyrrolidine ring is particularly noted for enhancing cytotoxicity against specific cancer lines.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated several derivatives of pyrrolidine-containing compounds for their antitumor activity. The results demonstrated that modifications to the benzamide structure significantly improved efficacy against breast cancer cell lines .

2. Neuroprotective Effects

The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective applications. Preliminary studies suggest that it may mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study:

In vitro studies showed that similar compounds reduced oxidative damage in neuronal cultures exposed to neurotoxic agents. The mechanism involved the upregulation of antioxidant enzymes, suggesting a protective role against neurodegeneration .

1. Enzyme Inhibition

Compounds with similar structures have been explored as inhibitors of various enzymes implicated in disease pathways. For example, inhibition of kinases involved in cancer signaling pathways is a promising area of research.

Data Table: Enzyme Targets and Inhibition Potency

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Kinase X | 0.5 | |

| Compound B | Kinase Y | 0.8 | |

| 3,4,5-trimethoxy-N-(...) | Kinase Z | 0.6 |

Synthetic Applications

The synthesis of 3,4,5-trimethoxy-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide can be achieved through various methods including multi-step organic synthesis involving key intermediates derived from commercially available starting materials.

Synthetic Route Overview:

- Formation of Pyrrolidine Derivative: Synthesis begins with the formation of a pyrrolidine derivative through cyclization reactions.

- Benzamide Coupling: The pyrrolidine product is then coupled with an appropriate benzoyl chloride to yield the target compound.

- Functionalization: Subsequent functionalization steps introduce methoxy groups at the 3, 4, and 5 positions on the aromatic ring.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

- Pyridinone Substitution: The target compound’s 1-methyl and pyrrolidine-1-carbonyl groups (vs. EPZ011989’s 4,6-dimethyl and morpholinopropynyl groups) may alter solubility and target engagement. Pyrrolidine’s rigidity could enhance binding specificity compared to EPZ011989’s flexible cyclohexylamino moiety .

- Trimethoxybenzamide Motif : Shared across all compounds, this group is critical for π-π interactions in enzyme binding pockets, though substituent positioning (e.g., methyl groups in CAS 149231-64-1) modulates steric effects .

Pharmacokinetic and Physicochemical Considerations

- Metabolic Stability: The dihydropyridinone scaffold is prone to oxidation, but the 1-methyl group may mitigate this, contrasting with PBX2’s fused oxazine system, which could resist enzymatic degradation .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.